molecular formula C22H22N4O2S B2455793 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 946271-25-6

2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2455793
CAS RN: 946271-25-6
M. Wt: 406.5
InChI Key: DONWUWHHHHWVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound "2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide" and related derivatives have been explored in scientific research for their synthesis and potential antimicrobial activities. A study by Hossan et al. (2012) involved the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. This research used citrazinic acid as a starting material, and through various chemical reactions, a series of compounds were synthesized. The antimicrobial screening of these compounds showed promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests that derivatives related to the given chemical structure could have significant applications in developing new antimicrobial agents (Hossan, A. et al., 2012).

Anti-inflammatory Applications

Another study by Amr et al. (2007) focused on synthesizing pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, again using citrazinic acid as the foundational material. The synthesis process involved multiple steps, including reactions with cyanothioacetamide, ethyl chloroacetate, and various other chemicals to produce a range of compounds. These compounds were then screened for their anti-inflammatory activity, with some showing efficacy comparable to Prednisolone®, a known anti-inflammatory drug. This indicates the potential of these chemical derivatives in the development of new anti-inflammatory treatments (Amr, A. et al., 2007).

Mechanism of Action

properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-5-7-17(8-6-15)24-20(27)14-29-21-18-3-2-4-19(18)26(22(28)25-21)13-16-9-11-23-12-10-16/h5-12H,2-4,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONWUWHHHHWVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

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